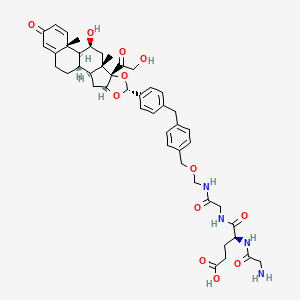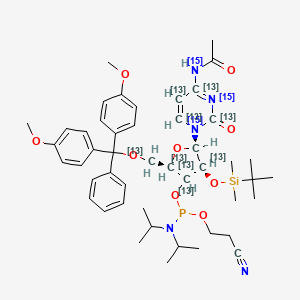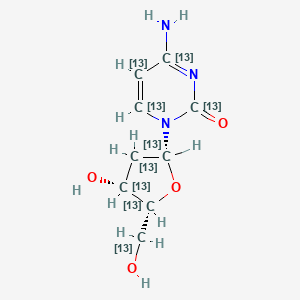
KIO-301 (chloride) (hydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
KIO-301 (chloride) (hydrochloride) is an azobenzene photoswitch compound that can block voltage-gated ion channels, including hyperpolarization-activated cyclic nucleotide-gated channels and voltage-gated potassium channels during exposure to visible light . This compound is being developed as a potential treatment for retinal diseases, such as retinitis pigmentosa, by providing light-sensing capabilities to retinal ganglion cells .
Méthodes De Préparation
The preparation of KIO-301 (chloride) (hydrochloride) involves the synthesis of azobenzene derivatives. The synthetic route typically includes the diazotization of aniline derivatives followed by coupling with phenol or aniline derivatives to form azobenzene . The reaction conditions often involve acidic or basic environments to facilitate the diazotization and coupling reactions. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Analyse Des Réactions Chimiques
KIO-301 (chloride) (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the azobenzene moiety to hydrazobenzene derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the azobenzene ring are replaced by other groups
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
KIO-301 (chloride) (hydrochloride) has several scientific research applications:
Mécanisme D'action
KIO-301 (chloride) (hydrochloride) exerts its effects by blocking voltage-gated ion channels, including hyperpolarization-activated cyclic nucleotide-gated channels and voltage-gated potassium channels, during exposure to visible light . The compound acts as a molecular photoswitch, changing its conformation upon light exposure, which allows it to interact with and block these ion channels. This mechanism enables the compound to modulate ion channel activity in a light-dependent manner, providing therapeutic benefits in conditions like retinitis pigmentosa .
Comparaison Avec Des Composés Similaires
KIO-301 (chloride) (hydrochloride) is unique due to its photoswitchable properties and ability to block specific ion channels under light exposure. Similar compounds include other azobenzene derivatives and photoswitchable ion channel blockers. KIO-301 stands out for its specific application in retinal disease treatment and its ability to confer light-sensing capabilities to retinal ganglion cells .
Similar compounds include:
Azobenzene: A basic photoswitchable compound used in various applications.
Hydrazobenzene: A reduction product of azobenzene with different chemical properties.
Other azobenzene derivatives: Compounds with similar photoswitchable properties but different functional groups and applications.
Propriétés
Formule moléculaire |
C29H39Cl2N5O |
|---|---|
Poids moléculaire |
544.6 g/mol |
Nom IUPAC |
[2-[4-[[4-[benzyl(ethyl)amino]phenyl]diazenyl]anilino]-2-oxoethyl]-triethylazanium;chloride;hydrochloride |
InChI |
InChI=1S/C29H37N5O.2ClH/c1-5-33(22-24-12-10-9-11-13-24)28-20-18-27(19-21-28)32-31-26-16-14-25(15-17-26)30-29(35)23-34(6-2,7-3)8-4;;/h9-21H,5-8,22-23H2,1-4H3;2*1H |
Clé InChI |
FVSAVJQVBHJBGV-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC1=CC=CC=C1)C2=CC=C(C=C2)N=NC3=CC=C(C=C3)NC(=O)C[N+](CC)(CC)CC.Cl.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[2-(3-amino-1H-indazol-4-yl)ethynyl]-N-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B12386394.png)

![3-amino-6-chloro-N-[[5-[2-[2-(dimethylphosphorylmethoxy)ethylamino]-2-oxoethoxy]-1,3-diethylbenzimidazol-1-ium-2-yl]methyl]pyrazine-2-carboxamide;dihydrogen phosphate](/img/structure/B12386402.png)



![(1R,2S,3S,4S,5R,6S,8S,9S,10R,13S,16S,17S)-11-ethyl-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-3,8,13-triol](/img/structure/B12386434.png)





